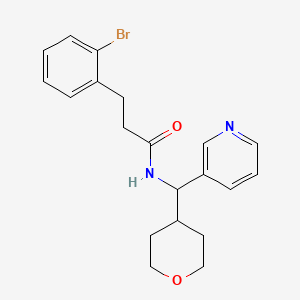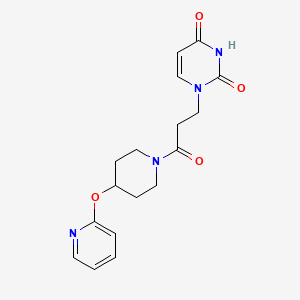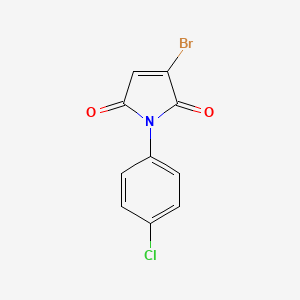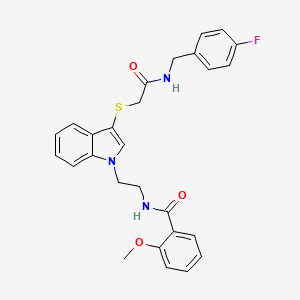
N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinone and benzamide derivatives involves multiple steps, including condensation reactions and cyclizations. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds can be synthesized from the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolin-5-ones or their thione analogs in specific solvents at elevated temperatures (Chau, Saegusa, & Iwakura, 1982). Another example includes the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones through reactions involving ammonium thiocyanate and aroyl chlorides (Mohebat, Raja, & Mohammadian, 2015).
Molecular Structure Analysis
The molecular structure of related compounds involves detailed crystallographic analysis to determine conformational features. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined to explore its conformational characteristics and potential inhibitory activity against cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the target compound and its derivatives could include cyclization reactions, Pummerer-type cyclizations, and reactions under specific conditions to yield various heterocyclic systems. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide under the Pummerer reaction yielded cyclized products with potential biological activity (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and potential for forming specific molecular assemblies.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for undergoing specific transformations, are essential for determining the compound's utility in various applications. Studies on related compounds have explored their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities, providing a foundation for understanding the chemical behavior and potential applications of "N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide" and its derivatives (Zablotskaya et al., 2013).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Research on compounds structurally related to N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide often involves the synthesis of complex molecules that exhibit a wide range of biological activities. Studies have demonstrated the synthesis of various derivatives through intricate chemical processes, such as cyclopropanation and alkylation, to explore their potential applications in medicinal chemistry. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative approaches to creating doubly constrained ACC derivatives, which can lead to new types of heterocyclic systems with potential pharmacological properties (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Similarly, the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines highlight the exploration of quinazoline chemistry in creating compounds with diverse biological activities (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Antimicrobial Applications
The search for new antimicrobial agents has led to the synthesis of quinazoline derivatives with promising activity against various bacterial and fungal strains. Research on compounds such as aryl-N-{[({4-[2- (2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl } carbonylamino)amino]thioxo methyl)-amides and their evaluation for antibacterial and antifungal activities showcases the potential of these derivatives in addressing the need for new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
Anticonvulsant and Antitumor Activities
The exploration of quinazoline derivatives also extends to their potential anticonvulsant and antitumor effects. Studies have synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones to evaluate their antimicrobial and anticonvulsant activities, revealing that certain compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and also show potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Furthermore, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the versatility of quinazoline chemistry in the development of novel therapeutic agents with potential applications in neuropsychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Propriétés
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-18-13-19(2)15-23(14-18)30-26(34)17-37-29-32-25-6-4-3-5-24(25)28(36)33(29)16-20-7-9-21(10-8-20)27(35)31-22-11-12-22/h3-10,13-15,22H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRFSWXKUMDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)

![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)
![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)


![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)
![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
